molecular formula C24H22FNO2 B585815 [1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1427521-34-3

[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B585815
CAS No.: 1427521-34-3
M. Wt: 375.4 g/mol
InChI Key: HTFNNXALSQKDIS-UHFFFAOYSA-N
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Description

AM2201 N-(4-hydroxypentyl) metabolite: is a primary urinary metabolite of AM2201, a potent synthetic cannabinoid. This compound is part of the broader class of synthetic cannabinoids, which are designed to mimic the effects of naturally occurring cannabinoids found in cannabis. The chemical structure of AM2201 N-(4-hydroxypentyl) metabolite includes a fluorinated pentyl chain attached to an indole core, making it a unique and significant compound in forensic and toxicological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AM2201 N-(4-hydroxypentyl) metabolite typically involves the fluorination of a pentyl chain followed by its attachment to an indole core. The reaction conditions often require the use of solvents such as dichloromethane, dimethylformamide, dimethyl sulfoxide, and ethanol. The process involves multiple steps, including the formation of intermediate compounds, which are then subjected to further reactions to yield the final product .

Industrial Production Methods: Industrial production of AM2201 N-(4-hydroxypentyl) metabolite follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of certified reference materials and standardized procedures ensures consistency and reliability in the production process .

Chemical Reactions Analysis

Types of Reactions: AM2201 N-(4-hydroxypentyl) metabolite undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles

Major Products:

Scientific Research Applications

Chemistry: AM2201 N-(4-hydroxypentyl) metabolite is used as a reference standard in analytical chemistry, particularly in the development of methods for detecting synthetic cannabinoids in biological samples. It is also employed in studies investigating the chemical properties and reactivity of synthetic cannabinoids .

Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of synthetic cannabinoids. It helps in understanding how these compounds are processed in the body and their potential effects on various biological systems .

Medicine: While the direct medical applications of AM2201 N-(4-hydroxypentyl) metabolite are limited, it plays a crucial role in forensic toxicology and clinical toxicology. It aids in the detection and quantification of synthetic cannabinoids in biological samples, contributing to the diagnosis and treatment of cannabinoid-related intoxications .

Industry: In the industrial sector, this compound is used in the development of new synthetic cannabinoids and related products. It serves as a benchmark for quality control and standardization in the production of synthetic cannabinoid products .

Comparison with Similar Compounds

  • JWH-018 N-(4-hydroxypentyl) metabolite
  • UR-144 N-(4-hydroxypentyl) metabolite
  • XLR-11 N-(4-hydroxypentyl) metabolite

Comparison: AM2201 N-(4-hydroxypentyl) metabolite is unique due to its fluorinated pentyl chain, which distinguishes it from other similar compounds. This structural difference can influence its binding affinity to cannabinoid receptors and its metabolic pathways. Compared to other synthetic cannabinoid metabolites, AM2201 N-(4-hydroxypentyl) metabolite may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and forensic applications .

Biological Activity

[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone , also known as AM2201 N-(4-hydroxypentyl) metabolite, is a synthetic cannabinoid that exhibits notable biological activities primarily through its interaction with cannabinoid receptors. This compound is characterized by a complex structure that integrates an indole moiety with a naphthalenic framework, which enhances its potential pharmacological applications.

Chemical Structure and Properties

The molecular formula for this compound is C24H22FNO2, and its structure features:

  • Indole core : Contributes to various biological interactions.
  • Naphthalenic structure : Enhances lipophilicity and receptor binding affinity.
  • Fluoro-substituted hydroxypentyl group : Potentially increases the compound's biological potency.

The primary mechanism of action for this compound involves binding to the cannabinoid receptors CB1 and CB2 . This binding mimics the psychoactive effects of THC, the active component in cannabis, leading to various physiological effects. The compound's structural similarities to known cannabinoids suggest it may exhibit a range of activities including:

  • Psychoactive effects : Similar to THC, influencing mood and perception.
  • Analgesic properties : Potentially effective in pain management.
  • Antitumor activity : Indications of inhibiting cancer cell proliferation.

Pharmacological Studies

Research indicates that compounds with indole and naphthalene frameworks often exhibit significant biological activity. For instance, studies have shown that synthetic cannabinoids can modulate neurotransmitter release and influence pathways involved in pain and inflammation.

Comparative Activity Table

Compound NameStructural FeaturesBiological Activity
5-FluoroindoleIndole core with fluorine substitutionAntimicrobial, anticancer
Naphthaleneacetic acidNaphthalene core with carboxylic acidPlant growth regulator
4-HydroxyindoleHydroxylated indole derivativeNeuroprotective effects

Case Studies and Research Findings

Several studies have explored the biological activity of synthetic cannabinoids, including this compound:

  • In vitro studies : Research has demonstrated that AM2201 metabolites exhibit potent activity against various cancer cell lines. For example, one study reported IC50 values indicating significant antiproliferative effects on human cervical adenocarcinoma (HeLa) cells.
  • Toxicological assessments : Investigations into the toxicological profiles of synthetic cannabinoids have highlighted their potential for abuse and associated health risks. Reports indicate varying degrees of toxicity depending on dosage and route of administration.
  • Forensic implications : The identification of this compound in biological samples underscores its relevance in forensic toxicology. Studies have shown its presence in human urine, indicating recreational use and potential health risks associated with synthetic cannabinoid consumption.

Properties

IUPAC Name

[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO2/c25-15-18(27)9-6-14-26-16-22(20-11-3-4-13-23(20)26)24(28)21-12-5-8-17-7-1-2-10-19(17)21/h1-5,7-8,10-13,16,18,27H,6,9,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFNNXALSQKDIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCC(CF)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017862
Record name AM2201 N-(4-Hydroxypentyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427521-34-3
Record name AM2201 N-(4-Hydroxypentyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What analytical methods were used to identify and quantify AM2201 and its N-(4-hydroxypentyl) metabolite in the research?

A1: The researchers utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze both the plant material and the urine sample. [] This technique allowed them to identify and quantify both AM2201 and its metabolite with high sensitivity and selectivity.

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